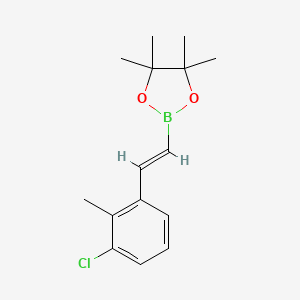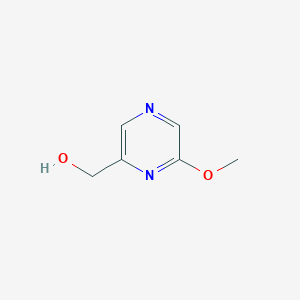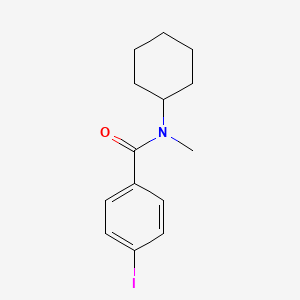![molecular formula C11H10N4O B14897320 n-((1h-Pyrazol-3-yl)methyl)benzo[d]oxazol-2-amine](/img/structure/B14897320.png)
n-((1h-Pyrazol-3-yl)methyl)benzo[d]oxazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1H-Pyrazol-3-yl)methyl)benzo[d]oxazol-2-amine is a heterocyclic compound that features both a pyrazole and a benzoxazole moiety. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((1H-Pyrazol-3-yl)methyl)benzo[d]oxazol-2-amine typically involves the condensation of 2-aminobenzoxazole with a pyrazole derivative. One common method includes the reaction of 2-aminobenzoxazole with 3-chloromethyl-1H-pyrazole under basic conditions to yield the desired product. The reaction is usually carried out in a polar solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
N-((1H-Pyrazol-3-yl)methyl)benzo[d]oxazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the benzoxazole or pyrazole rings.
Reduction: Reduced forms of the benzoxazole or pyrazole rings.
Substitution: Substituted derivatives at the pyrazole ring.
Aplicaciones Científicas De Investigación
N-((1H-Pyrazol-3-yl)methyl)benzo[d]oxazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of N-((1H-Pyrazol-3-yl)methyl)benzo[d]oxazol-2-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
N-((1H-Pyrazol-3-yl)methyl)benzimidazole: Similar structure but with an imidazole ring instead of an oxazole ring.
N-((1H-Pyrazol-3-yl)methyl)benzothiazole: Contains a thiazole ring instead of an oxazole ring.
Uniqueness
N-((1H-Pyrazol-3-yl)methyl)benzo[d]oxazol-2-amine is unique due to the presence of both pyrazole and benzoxazole moieties, which confer distinct chemical and biological properties. This dual functionality allows for diverse interactions with biological targets, making it a versatile compound in medicinal chemistry .
Propiedades
Fórmula molecular |
C11H10N4O |
|---|---|
Peso molecular |
214.22 g/mol |
Nombre IUPAC |
N-(1H-pyrazol-5-ylmethyl)-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C11H10N4O/c1-2-4-10-9(3-1)14-11(16-10)12-7-8-5-6-13-15-8/h1-6H,7H2,(H,12,14)(H,13,15) |
Clave InChI |
NGTAFDARCJNLEY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(O2)NCC3=CC=NN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


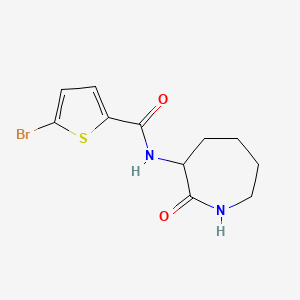
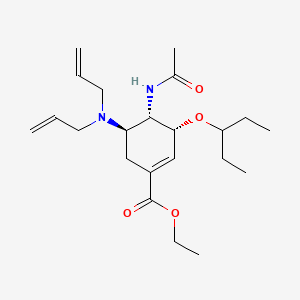
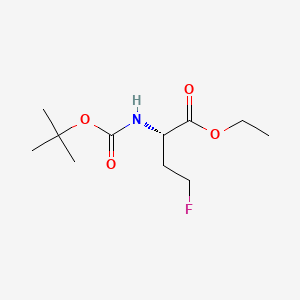
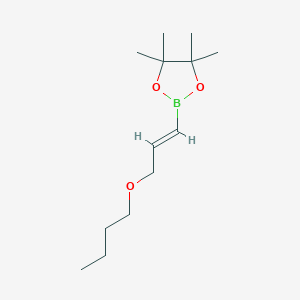
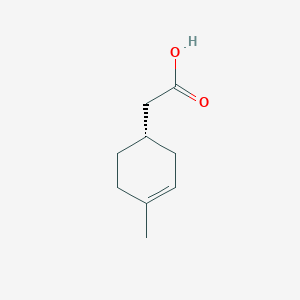

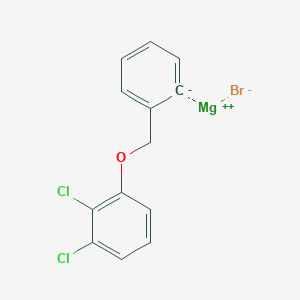
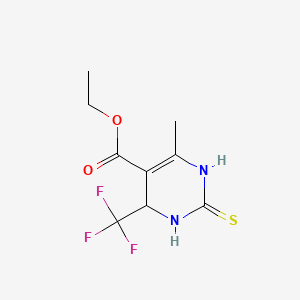
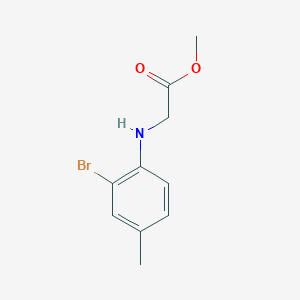
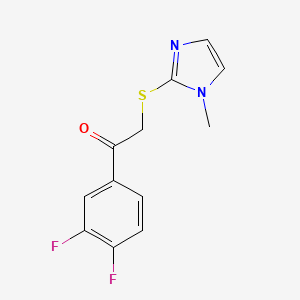
![3-Bicyclo[3.2.0]heptanylmethanol](/img/structure/B14897311.png)
